Cas no 2137785-09-0 (2-{4-Methylbicyclo[4.1.0]heptan-3-yl}acetonitrile)

2-{4-Methylbicyclo[4.1.0]heptan-3-yl}acetonitrile is a bicyclic organic compound featuring a nitrile functional group attached to a methyl-substituted bicyclo[4.1.0]heptane framework. This structure imparts unique reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly in the preparation of complex cyclic and heterocyclic compounds. The strained bicyclic system enhances its utility in ring-opening and functionalization reactions, while the nitrile group offers versatility for further derivatization, such as hydrolysis to carboxylic acids or reduction to amines. Its well-defined stereochemistry and rigid scaffold also make it suitable for applications in medicinal chemistry and materials science, where precise molecular geometry is critical.
2-{4-Methylbicyclo[4.1.0]heptan-3-yl}acetonitrile structure
2137785-09-0 structure
Product name:2-{4-Methylbicyclo[4.1.0]heptan-3-yl}acetonitrile
CAS No:2137785-09-0
MF:C10H15N
MW:149.232802629471
CID:6470142
PubChem ID:165469242

2-{4-Methylbicyclo[4.1.0]heptan-3-yl}acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2137785-09-0
    • EN300-766527
    • 2-{4-methylbicyclo[4.1.0]heptan-3-yl}acetonitrile
    • 2-{4-Methylbicyclo[4.1.0]heptan-3-yl}acetonitrile
    • Inchi: 1S/C10H15N/c1-7-4-9-6-10(9)5-8(7)2-3-11/h7-10H,2,4-6H2,1H3
    • InChI Key: ASQJJRLNWRLGBP-UHFFFAOYSA-N
    • SMILES: N#CCC1C(C)CC2CC2C1

Computed Properties

  • Exact Mass: 149.120449483g/mol
  • Monoisotopic Mass: 149.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 23.8Ų

2-{4-Methylbicyclo[4.1.0]heptan-3-yl}acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-766527-0.05g
2-{4-methylbicyclo[4.1.0]heptan-3-yl}acetonitrile
2137785-09-0 95%
0.05g
$1247.0 2024-05-22
Enamine
EN300-766527-10.0g
2-{4-methylbicyclo[4.1.0]heptan-3-yl}acetonitrile
2137785-09-0 95%
10.0g
$6390.0 2024-05-22
Enamine
EN300-766527-5.0g
2-{4-methylbicyclo[4.1.0]heptan-3-yl}acetonitrile
2137785-09-0 95%
5.0g
$4309.0 2024-05-22
Enamine
EN300-766527-0.25g
2-{4-methylbicyclo[4.1.0]heptan-3-yl}acetonitrile
2137785-09-0 95%
0.25g
$1366.0 2024-05-22
Enamine
EN300-766527-0.5g
2-{4-methylbicyclo[4.1.0]heptan-3-yl}acetonitrile
2137785-09-0 95%
0.5g
$1426.0 2024-05-22
Enamine
EN300-766527-2.5g
2-{4-methylbicyclo[4.1.0]heptan-3-yl}acetonitrile
2137785-09-0 95%
2.5g
$2912.0 2024-05-22
Enamine
EN300-766527-1.0g
2-{4-methylbicyclo[4.1.0]heptan-3-yl}acetonitrile
2137785-09-0 95%
1.0g
$1485.0 2024-05-22
Enamine
EN300-766527-0.1g
2-{4-methylbicyclo[4.1.0]heptan-3-yl}acetonitrile
2137785-09-0 95%
0.1g
$1307.0 2024-05-22

Additional information on 2-{4-Methylbicyclo[4.1.0]heptan-3-yl}acetonitrile

Professional Introduction to 2-{4-Methylbicyclo[4.1.0]heptan-3-yl}acetonitrile (CAS No. 2137785-09-0)

2-{4-Methylbicyclo[4.1.0]heptan-3-yl}acetonitrile, identified by its CAS number 2137785-09-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound belongs to a class of molecules characterized by its complex bicyclic structure, which contributes to its unique chemical properties and potential applications in drug discovery and development.

The molecular structure of 2-{4-Methylbicyclo[4.1.0]heptan-3-yl}acetonitrile consists of a bicyclo[4.1.0]heptane core substituted with an acetonitrile group at the 2-position. This configuration imparts a high degree of steric hindrance and conformational flexibility, making it a valuable scaffold for designing molecules with specific biological activities. The presence of the acetonitrile moiety also suggests potential for further functionalization, allowing chemists to explore various derivatives with tailored properties.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their therapeutic potential. The bicyclic framework of 2-{4-Methylbicyclo[4.1.0]heptan-3-yl}acetonitrile aligns well with this trend, as such structures are frequently found in biologically active natural products and synthetic drugs. The compound's ability to mimic complex biological motifs makes it an attractive candidate for further investigation in medicinal chemistry.

One of the most compelling aspects of 2-{4-Methylbicyclo[4.1.0]heptan-3-yl}acetonitrile is its potential role as a building block for more complex molecules. Researchers have leveraged similar scaffolds to develop inhibitors targeting various enzymes and receptors involved in disease pathways. For instance, studies have shown that derivatives of bicyclo[4.1.0]heptanes can exhibit inhibitory activity against enzymes such as kinases and proteases, which are crucial in signal transduction and metabolic processes.

The acetonitrile group in the molecule also opens up possibilities for further chemical transformations, including nucleophilic additions and metal-catalyzed reactions, which can be harnessed to create diverse libraries of compounds for high-throughput screening. This versatility makes 2-{4-Methylbicyclo[4.1.0]heptan-3-yl}acetonitrile a valuable asset in the synthetic chemist's toolkit.

Recent advancements in computational chemistry have further enhanced the utility of such compounds by enabling the rapid prediction of their biological activities. Molecular modeling studies have been instrumental in understanding how the three-dimensional structure of 2-{4-Methylbicyclo[4.1.0]heptan-3-yl}acetonitrile interacts with biological targets at the molecular level. These insights have guided the design of more potent and selective derivatives, accelerating the drug discovery process.

In addition to its pharmaceutical applications, 2-{4-Methylbicyclo[4.1.0]heptan-3-yl}acetonitrile has shown promise in materials science, particularly in the development of advanced polymers and liquid crystals. The rigid bicyclic core provides structural stability, while the acetonitrile group can serve as a site for polymerization or cross-linking reactions, leading to materials with unique properties such as high thermal stability or optical activity.

The synthesis of 2-{4-Methylbicyclo[4.1.0]heptan-3-yl}acetonitrile presents both challenges and opportunities for synthetic chemists due to its complex structure. Traditional methods often involve multi-step sequences requiring careful control over reaction conditions to achieve high yields and purity levels without introducing unwanted side products.

In conclusion, 2-{4-Methylbicyclo[4.1.0]heptan-3-yl}acetonitrile (CAS No.2137785-09-0)> is a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique structural features make it an excellent candidate for further exploration in drug discovery, materials science, and beyond, offering researchers a versatile platform for innovation and discovery.

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